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LNA Placement in qPCR Probes: A Technical
Support Guide
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on Locked Nucleic Acid (LNA) placement

strategies for optimal quantitative PCR (qPCR) probe performance. Find answers to frequently

asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the general guidelines for designing an LNA qPCR probe?

A1: When designing LNA-containing qPCR probes, it's crucial to follow fundamental primer and

probe design principles while paying close attention to the location and number of LNA

modifications.[1] Each LNA base substitution increases the melting temperature (Tm) by

approximately 2–6 °C, allowing for shorter probe designs which can lead to improved

quenching and higher signal-to-noise ratios.[1][2][3]

Here are some key considerations:

Probe Length: Optimal length for LNA-substituted probes is typically 15-18 nucleotides,

which is about 5-8 bases shorter than corresponding DNA probes.[4]
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Tm: The probe's Tm should be 7–10°C higher than the primers' Tm.[5] Aim for a probe Tm of

65-70 °C.[4]

LNA Distribution: Substitute every third base with an LNA in the central part of the probe.[4]

Generally, 4-6 LNA substitutions are sufficient to achieve a desirable Tm.[4]

Avoid Self-Complementarity: Be cautious of LNA bases binding to other LNA residues within

the probe or with other LNA-containing oligonucleotides in the assay.[1][6]

GC Content: Maintain a GC content between 30–60%.[6]

Avoid G at the 5' End: Avoid placing a Guanine (G) adjacent to the 5'-fluorophore.[4]

Q2: How many LNA bases should I incorporate into my qPCR probe?

A2: The number of LNA bases depends on the probe's length and the desired Tm. A typical 18-

mer probe should contain a maximum of 7–8 LNAs.[1][7] For oligonucleotides longer than 15

mers, it is recommended to decrease the LNA content as the length of the oligonucleotide

increases.[4]

Q3: Are there any LNA placement patterns to avoid?

A3: Yes, there are several placement strategies to avoid to ensure optimal probe performance:

Avoid Stretches of LNAs: Do not incorporate more than four consecutive LNA bases, as this

can lead to overly tight hybridization.[1][6]

Avoid LNA near the 3' End: Stretches of LNAs near the 3' end of a probe should be avoided.

[1][7]

Avoid LNA in Palindromic Sequences: Do not place LNA bases within palindrome

sequences, with GC base pairs being more critical to avoid than AT base pairs.[8]

Avoid Stretches of G's: Avoid stretches of more than three G bases, whether they are DNA or

LNA.[4]

Q4: What is the optimal LNA placement for Single Nucleotide Polymorphism (SNP) detection?
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A4: For SNP detection, LNA placement is critical for discriminating between alleles. The

general recommendation is to center a triplet of LNA residues around the SNP site.[2][5][9][10]

[11] This configuration has been shown to provide the largest discriminatory power.[2][5][9][10]

Additionally, for SNP capture probes, which are typically around 12 nucleotides long, 2-3 LNA

bases should be positioned directly at the SNP site.[4][8]

An important exception is the G-T mismatch. If your SNP results in a G-T mismatch, avoid

placing LNA on the guanine residue or its immediate neighbors, as this can decrease

discrimination.[2][5][9][10] In such cases, it is better to design the probe to detect the

complementary strand where the mismatch would be an A-C mismatch.

Troubleshooting Guide
Problem: My LNA probe shows low or no fluorescence signal.
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Possible Cause Troubleshooting Steps

Suboptimal Probe Design

- Review LNA Placement: Ensure you haven't

violated key design rules, such as having more

than four consecutive LNAs or placing them

near the 3' end.[1][6] - Check Tm: Recalculate

the probe's Tm. It should be 7-10°C higher than

the primers.[5] Adjust the number of LNAs if

necessary. - Secondary Structures: Analyze

your probe for potential self-dimers or hairpin

structures, especially with LNA-LNA

interactions.[1][6]

Inefficient Quenching

- Probe Length: LNA allows for shorter probes,

which generally leads to better quenching and a

higher signal-to-noise ratio.[3] If your probe is

too long, consider redesigning a shorter version

with LNA to maintain the Tm.

Incorrect Probe Concentration

- Titrate Probe Concentration: While a

concentration of 0.2 µM is a good starting point

for most assays, the optimal concentration

should be determined experimentally.[1] Due to

the high affinity of LNA probes, a lower

concentration might be sufficient.[1]

Issues with Master Mix or Cycling Conditions

- Enzyme Compatibility: Some DNA

polymerases may be inhibited by LNA

modifications. Consult your master mix provider

for compatibility with LNA probes. -

Annealing/Extension Temperature: Optimize the

annealing/extension temperature in your qPCR

protocol.

Problem: I am seeing non-specific amplification or high background.
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Possible Cause Troubleshooting Steps

Probe Cross-Hybridization

- BLAST Search: Perform a BLAST search to

ensure your probe sequence is specific to your

target. - Increase Stringency: The high affinity of

LNA allows for more stringent hybridization and

washing conditions.[12] Consider increasing the

annealing temperature.

Primer-Dimer Formation

- Primer Design: Although the issue might

appear to be the probe, check your primers for

potential dimer formation. Redesign primers if

necessary.

Contamination

- Use Controls: Always include no-template

controls (NTCs) to check for contamination in

your reagents.

Problem: My SNP genotyping assay is not discriminating well between alleles.

Possible Cause Troubleshooting Steps

Suboptimal LNA Placement for SNP

- Center LNAs on SNP: Ensure you have a

triplet of LNA bases centered on the SNP.[2][5]

[9][10][11] - G-T Mismatch Exception: If you

have a G-T mismatch, avoid placing LNA on or

near the G. Redesign the probe for the

complementary strand if possible.[5][9]

Incorrect Annealing Temperature

- Temperature Gradient: Perform a temperature

gradient qPCR to determine the optimal

annealing temperature that maximizes the

difference in signal between the perfect match

and the mismatch.

Quantitative Data Summary
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The increase in melting temperature (Tm) per LNA modification is sequence-dependent. Below

is a summary of the observed Tm increase.

Parameter Value Reference

Tm increase per LNA

modification
2-6 °C [1]

Tm increase per LNA

modification
2-4 °C [4]

Experimental Protocols
Protocol 1: Validation of LNA Probe Specificity using UV Melting Analysis

This protocol is adapted from studies evaluating the thermal stability of LNA-DNA duplexes.[5]

[9]

Oligonucleotide Preparation:

Synthesize the LNA-containing probe and the complementary target DNA oligonucleotides

(both perfect match and mismatch).

Purify all oligonucleotides by HPLC.

Quantify the concentration of each oligonucleotide by measuring the absorbance at 260

nm.

Hybridization:

Prepare equimolar solutions of the probe and target oligonucleotides in a suitable buffer

(e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

Mix the probe and target solutions to a final concentration of 2 µM each.

Heat the mixture to 95°C for 5 minutes to denature any secondary structures.

Allow the mixture to cool slowly to room temperature to facilitate hybridization.
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UV Melting Measurement:

Use a spectrophotometer with a temperature controller.

Monitor the absorbance at 260 nm as the temperature is increased from a starting

temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g.,

0.5°C/minute).

Record the absorbance at each temperature point.

Data Analysis:

Plot the absorbance versus temperature to generate a melting curve.

The melting temperature (Tm) is the temperature at which 50% of the duplexes are

dissociated. This is determined by finding the peak of the first derivative of the melting

curve.

The difference in Tm (ΔTm) between the perfectly matched and mismatched duplexes

provides a measure of the probe's specificity. A larger ΔTm indicates better mismatch

discrimination.

Protocol 2: Standard qPCR Protocol for LNA Probe Assay

This is a general qPCR protocol that can be used as a starting point for an assay using LNA

probes.

Reaction Setup:

Prepare a master mix containing the following components per reaction (example

volumes):

10 µl of 2x qPCR Master Mix (ensure it is compatible with LNA probes)

1.8 µl of Forward Primer (10 µM)

1.8 µl of Reverse Primer (10 µM)
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1.0 µl of LNA Probe (5 µM)

x µl of Nuclease-free water to bring the volume to 19 µl

Aliquot 19 µl of the master mix into each well of a qPCR plate.

Add 1 µl of DNA template to each well.

Include appropriate controls (no-template control, positive control).

qPCR Cycling Conditions:

Initial Denaturation: 95°C for 5 minutes.

Amplification (40 cycles):

Denaturation: 95°C for 10 seconds.

Annealing/Extension: 60-66°C for 20-30 seconds (the optimal temperature should be

determined experimentally).

Acquire fluorescence data at the end of each annealing/extension step.

Data Analysis:

Determine the cycle threshold (Cq) values for each sample.

Analyze the amplification curves and melting curves (if using a dye-based assay alongside

for initial validation) to assess the specificity and efficiency of the reaction.

Visualizations
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Probe Design

Experimental Validation
Define Target Sequence Set Probe Length (15-18 nt) Target Tm (65-70 C) Distribute 4-6 LNAs (every 3rd base) SNP detection?

Center 3 LNAs on SNP

Yes Check for:
- >4 consecutive LNAs

- LNA near 3' end
- Palindromes

- >3 G's

No

BLAST for Specificity Final Probe Sequence

UV Melting Analysis
(Check ΔTm)

qPCR with Temp Gradient

Analyze Cq and Specificity

Click to download full resolution via product page

Caption: Workflow for designing and validating LNA qPCR probes.
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qPCR Experiment Issue

What is the issue?

Low/No Signal

 

Non-specific Amplification

 

Poor SNP Discrimination

 

Review Probe Design
(LNA stretches, Tm, secondary structure) BLAST Probe Sequence Verify LNA Placement

(Centered triplet, G-T rule)

Optimize Probe Concentration

Check Master Mix/Enzyme Compatibility

Redesign Probe or
Optimize Conditions

Increase Annealing Temperature

Check for Primer-Dimers

Redesign Probe/Primers or
Increase Stringency

Run Temperature Gradient

Redesign Probe or
Optimize Temperature

Click to download full resolution via product page

Caption: Troubleshooting guide for common LNA qPCR probe issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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